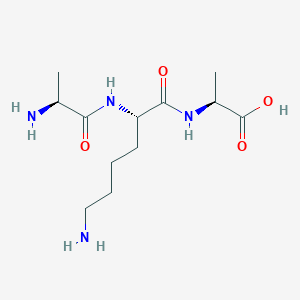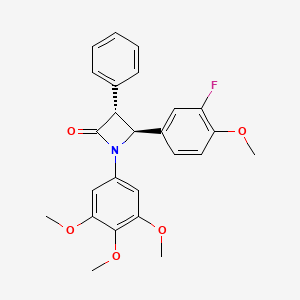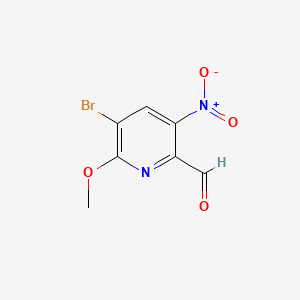![molecular formula C12H12ClIN2O2S B13923690 tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate is an organic compound that features a benzothiazole ring substituted with chlorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate typically involves the reaction of 6-chloro-4-iodo-2-benzothiazolamine with 1,1-dimethylethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms on the benzothiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzothiazole derivative.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the benzothiazole ring may interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-benzothiazolamine: Lacks the iodine substitution and carbamate group.
4-Iodo-2-benzothiazolamine: Lacks the chlorine substitution and carbamate group.
1,1-Dimethylethyl N-(2-benzothiazolyl)carbamate: Lacks both chlorine and iodine substitutions.
Uniqueness
1,1-Dimethylethyl N-(6-chloro-4-iodo-2-benzothiazolyl)carbamate is unique due to the presence of both chlorine and iodine atoms on the benzothiazole ring, along with the carbamate group. This unique combination of substituents imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C12H12ClIN2O2S |
|---|---|
Peso molecular |
410.66 g/mol |
Nombre IUPAC |
tert-butyl N-(6-chloro-4-iodo-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H12ClIN2O2S/c1-12(2,3)18-11(17)16-10-15-9-7(14)4-6(13)5-8(9)19-10/h4-5H,1-3H3,(H,15,16,17) |
Clave InChI |
QTXNCCJBBKYYDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



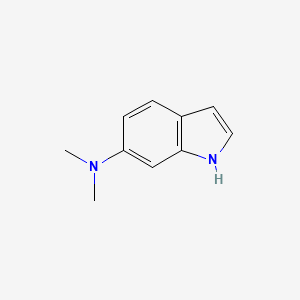
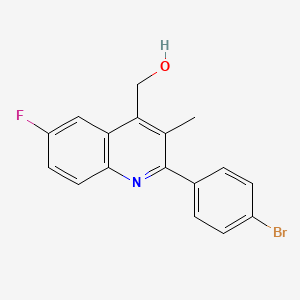
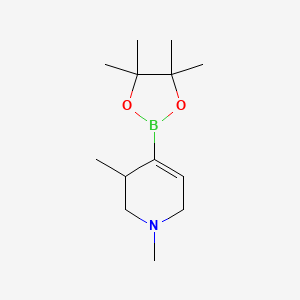
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
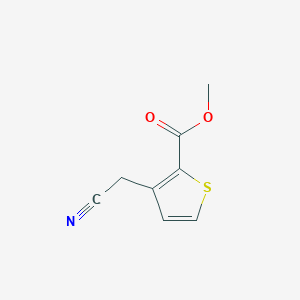

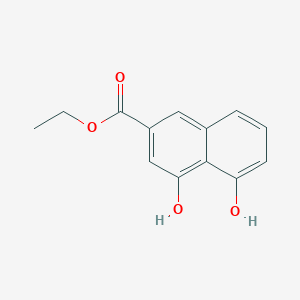
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
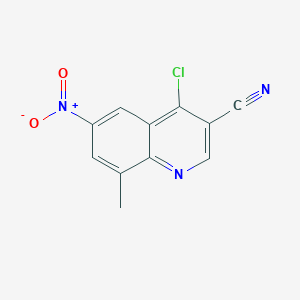
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)
